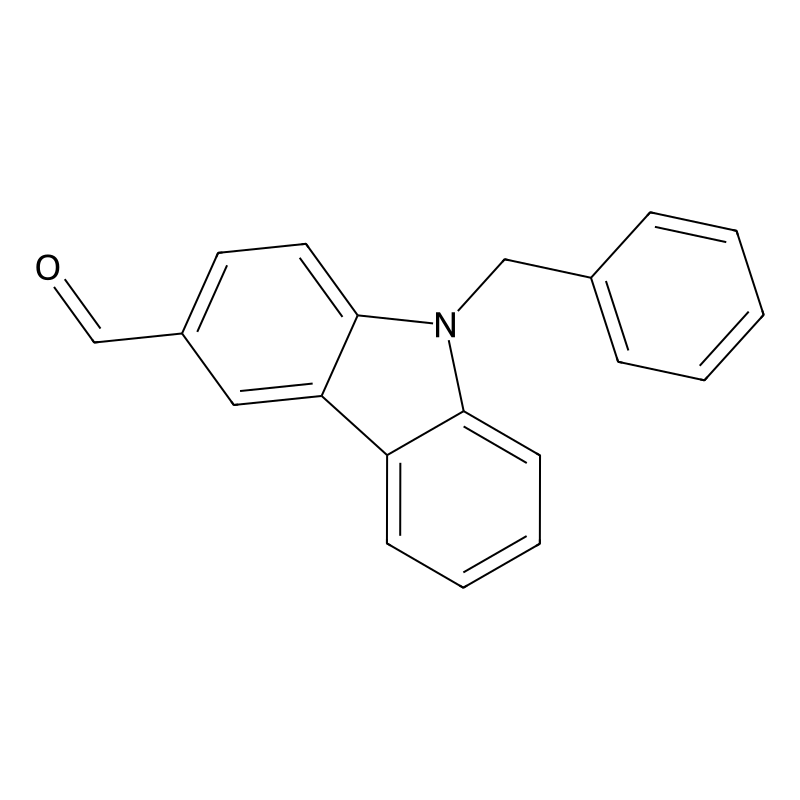9-Benzyl-9H-carbazole-3-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
-Benzyl-9H-carbazole-3-carbaldehyde is an organic molecule with the chemical formula C20H15NO. It belongs to the class of compounds known as carbazoles, which are nitrogen-containing heterocyclic aromatic compounds.
Potential Applications:
Research suggests that 9-Benzyl-9H-carbazole-3-carbaldehyde may have potential applications in various scientific fields, including:
- Organic electronics: Carbazole derivatives, including 9-Benzyl-9H-carbazole-3-carbaldehyde, have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their good thermal stability and photoluminescent properties. [Advanced Materials, Wiley, ]
- Biomedical research: Some studies have explored the potential use of 9-Benzyl-9H-carbazole-3-carbaldehyde and its derivatives in medicinal chemistry due to their interesting biological activities. However, further research is needed to understand their full potential and any potential risks associated with their use.
9-Benzyl-9H-carbazole-3-carbaldehyde is an organic compound with the molecular formula C20H15NO. It features a benzyl group attached to a carbazole structure, along with a formyl group at the 3-position. This compound appears as a white or light yellow crystalline powder and has a melting point of approximately 80-82 °C and a boiling point of around 444.9 °C at 760 mmHg . Its chemical structure contributes to its unique properties and potential applications in various fields.
- Condensation Reactions: The aldehyde group can undergo condensation with amines to form imines or with alcohols to yield acetal derivatives.
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
- Reduction: It may also be reduced to form the corresponding alcohol.
These reactions highlight its versatility in synthetic organic chemistry, allowing it to serve as an intermediate in the synthesis of more complex molecules.
Research indicates that 9-Benzyl-9H-carbazole-3-carbaldehyde exhibits notable biological activities, particularly in the realm of medicinal chemistry:
- Anticancer Properties: Some studies suggest that this compound may have anticancer effects, potentially inhibiting cancer cell proliferation.
- Antimicrobial Activity: Preliminary data indicate it might possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.
Several methods have been reported for synthesizing 9-Benzyl-9H-carbazole-3-carbaldehyde:
- Formylation of Carbazole Derivatives: This method involves the introduction of the formyl group into carbazole derivatives through Vilsmeier-Haack formylation.
- Benzylation Reactions: Benzyl groups can be introduced using benzyl halides in the presence of bases.
- One-Pot Synthesis: Recent methodologies have explored one-pot reactions that streamline the synthesis process by combining multiple steps into a single reaction vessel.
These synthetic routes highlight the compound's accessibility for research and industrial applications.
9-Benzyl-9H-carbazole-3-carbaldehyde has several potential applications:
- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious disease treatment.
- Material Science: The compound may find use in developing advanced materials due to its unique structural properties.
- Organic Electronics: Given its electronic properties, it could be explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Interaction studies involving 9-Benzyl-9H-carbazole-3-carbaldehyde focus on its binding affinity with various biological targets:
- Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action.
- Receptor Binding Assays: Understanding how it binds to cellular receptors can help elucidate its potential therapeutic effects.
These studies are crucial for determining the compound's viability as a drug candidate.
Several compounds share structural similarities with 9-Benzyl-9H-carbazole-3-carbaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Carbazole | C12H9N | Basic structure without substituents |
| 1-Methylcarbazole | C13H11N | Methyl substitution at the nitrogen atom |
| 3-Aminocarbazole | C13H12N2 | Amino group at the 3-position |
| 9-Methylcarbazole | C13H11N | Methyl substitution at the 9-position |
Uniqueness of 9-Benzyl-9H-carbazole-3-carbaldehyde
What sets 9-Benzyl-9H-carbazole-3-carbaldehyde apart from these compounds is its unique combination of a benzyl group and an aldehyde functional group on the carbazole framework. This specific arrangement enhances its reactivity and potential biological activity, making it an attractive target for further research and application development.
XLogP3
Appearance
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








